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Introduction
Dabocemagene autoficel (also known as D-Fi or FCX-007) is an investigational autologous

cell-based gene therapy for the treatment of Recessive Dystrophic Epidermolysis Bullosa

(RDEB).[1][2][3] RDEB is a rare and severe genetic disorder caused by mutations in the

COL7A1 gene, leading to a deficiency of functional type VII collagen (COL7). This protein is

essential for anchoring the epidermis to the dermis. Its absence results in extreme skin fragility,

chronic blistering, and severe wounding.[1][3]

Dabocemagene autoficel consists of a patient's own dermal fibroblasts that have been

genetically modified ex vivo using a lentiviral vector to express functional COL7. These

modified cells are then administered directly into the patient's wounds via intradermal injection

to promote the formation of anchoring fibrils and facilitate wound healing.[2][3]

These application notes provide a comprehensive overview of the administration,

manufacturing, and quality control protocols for dabocemagene autoficel, based on available

clinical trial data and general best practices for cell and gene therapies.

Mechanism of Action
Dabocemagene autoficel is designed to address the underlying cause of RDEB by restoring

the production of functional COL7 protein at the site of wounds. The genetically modified
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fibroblasts, when injected into the papillary dermis, act as local "biofactories," producing and

secreting functional COL7. This newly synthesized COL7 assembles into anchoring fibrils,

which are critical for re-establishing the connection between the epidermis and the dermis,

thereby improving skin integrity and promoting the healing of chronic wounds.
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Caption: Mechanism of action of dabocemagene autoficel.

Clinical Trial Data
Interim results from the Phase 1/2 clinical trial (NCT02810951) of dabocemagene autoficel

have demonstrated its potential efficacy and safety.

Efficacy Data
The primary efficacy endpoint in clinical trials is the degree of wound closure. The following

table summarizes the key efficacy findings from the Phase 1/2 trial.
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Time Point
Percentage of
Dosed Wounds
with >50% Healing

Percentage of
Dosed Wounds
with >75% Healing

Percentage of
Untreated Control
Wounds with >50%
Healing

4 Weeks 100% (7/7)[1] 14% (1/7)[1] Not Reported

12 Weeks 86% (6/7)[1] 17% (1/7)[1] Not Reported

25/32 Weeks 67% (2/3)[1] 0% (0/2)[1] Not Reported

52 Weeks 100% (1/1)[1] 0% (0/1)[1] Not Reported

Note: The number of evaluable wounds decreased over time as some wounds healed

completely.

In a broader assessment, 80% of treated chronic wounds demonstrated at least 90% wound

healing 12 weeks after the first injection, with none of the untreated wounds showing healing.

[3]

Safety Data
Dabocemagene autoficel has been reported to be well-tolerated. The most common adverse

events were temporary, mild to moderate injection site reactions, such as redness and

discoloration.[1][3] No serious adverse events related to the treatment have been reported.

Experimental Protocols
Manufacturing of Dabocemagene Autoficel
The manufacturing process for dabocemagene autoficel is a multi-step procedure that begins

with the collection of a patient's own skin cells and concludes with the formulation of the final

gene therapy product.
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Caption: Manufacturing workflow for dabocemagene autoficel.
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a. Skin Biopsy and Fibroblast Isolation:

A small skin biopsy is taken from the patient under local anesthesia.

The biopsy is transported to a cGMP-compliant manufacturing facility in a sterile transport

medium.

The tissue is minced and digested with enzymes (e.g., collagenase) to release the dermal

fibroblasts.

The fibroblasts are isolated from other cell types by differential adhesion or cell sorting.

b. Cell Culture and Expansion:

Isolated fibroblasts are cultured in a suitable medium (e.g., DMEM with fetal bovine serum

and growth factors) in a controlled environment (37°C, 5% CO2).

The cells are passaged as they reach confluence to expand the cell population.

c. Lentiviral Transduction:

A self-inactivating lentiviral vector containing the human COL7A1 gene is used for

transduction.

The expanded fibroblasts are exposed to the lentiviral vector at a specific multiplicity of

infection (MOI) to ensure efficient gene transfer.

The transduction is typically carried out overnight in the presence of a transduction-

enhancing agent like polybrene.

d. Post-Transduction Expansion and Harvesting:

After transduction, the genetically modified fibroblasts are further expanded to generate a

sufficient number of cells for a therapeutic dose.

The cells are harvested using a gentle enzymatic detachment method (e.g., trypsin-EDTA).

The harvested cells are washed and formulated in a cryopreservation medium.
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Quality Control
A comprehensive quality control (QC) program is essential to ensure the safety, purity, potency,

and identity of each batch of dabocemagene autoficel.

a. Key Quality Control Parameters:

Parameter Assay Acceptance Criteria

Identity

PCR for COL7A1 gene, Flow

cytometry for fibroblast

markers

Presence of COL7A1 gene,

Positive for fibroblast markers

Purity
Flow cytometry for other cell

types, Mycoplasma testing

Absence of contaminating

cells, Negative for mycoplasma

Viability
Trypan blue exclusion or

automated cell counter
>70% viability

Potency
ELISA or Western blot for

COL7 protein expression

COL7 expression above a pre-

defined threshold

Sterility
Compendial sterility testing

(e.g., USP <71>)
No microbial growth

Endotoxin
Limulus Amebocyte Lysate

(LAL) assay
< 5 EU/mL

Vector Copy Number qPCR 1-5 copies per cell

Replication Competent

Lentivirus (RCL)
RCL assay Negative

b. Release Testing:

Each batch of dabocemagene autoficel must meet all pre-defined release specifications before

it can be shipped to the clinical site for administration.

Administration Protocol
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The administration of dabocemagene autoficel is a minimally invasive procedure performed in

an outpatient setting.

a. Patient Preparation:

The patient's target wounds are identified and assessed.

The wounds are gently cleansed with a sterile saline solution.

Local anesthetic may be applied to the injection sites to minimize discomfort.

b. Dosing and Administration:

Dabocemagene autoficel is supplied as a frozen cell suspension. It should be thawed at the

bedside according to the manufacturer's instructions.

The thawed cell suspension is drawn into a sterile syringe with a fine-gauge needle (e.g.,

30G).

The cells are administered via a series of small intradermal injections into the papillary

dermis at the margins of the wound.

The total dose and volume administered depend on the size and number of wounds being

treated. In clinical trials, up to three wound pairs were treated per patient.

c. Post-Administration Care:

A non-adherent dressing is applied to the treated wounds.

Patients are monitored for any immediate adverse reactions.

Standard wound care practices should be followed as directed by the physician.

A second administration is typically performed 12 weeks after the initial treatment.
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Caption: Clinical administration workflow for dabocemagene autoficel.
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Conclusion
Dabocemagene autoficel represents a promising therapeutic approach for RDEB by

addressing the fundamental genetic defect. The administration of this autologous cell-based

gene therapy is a localized and generally well-tolerated procedure. The success of this therapy

relies on a robust and well-controlled manufacturing process and stringent quality control to

ensure the delivery of a safe and potent product to patients. Further clinical development and

long-term follow-up are ongoing to fully establish the durability and safety profile of

dabocemagene autoficel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hcplive.com [hcplive.com]

2. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

3. castlecreekbio.com [castlecreekbio.com]

To cite this document: BenchChem. [Application Notes and Protocols for the Administration
of Dabocemagene Autoficel]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12361955#how-to-administer-dabocemagene-
autoficel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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